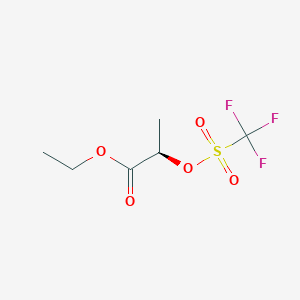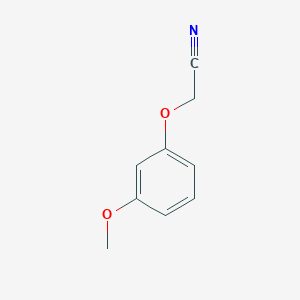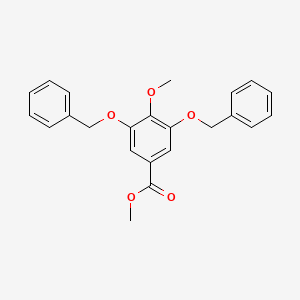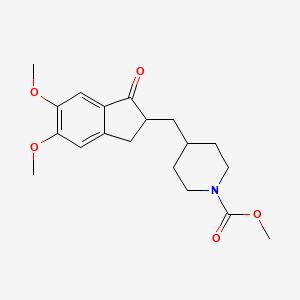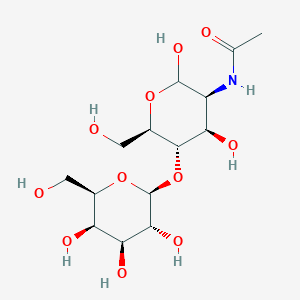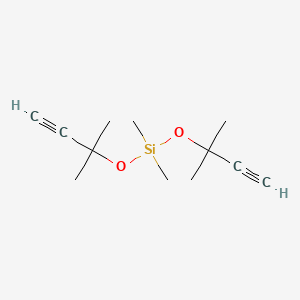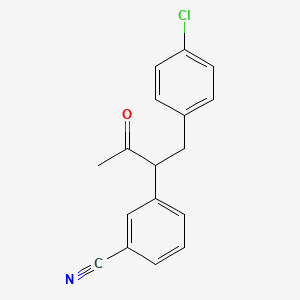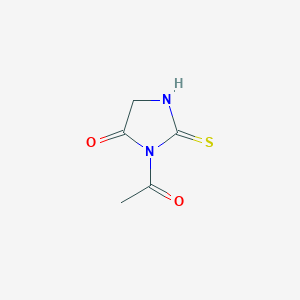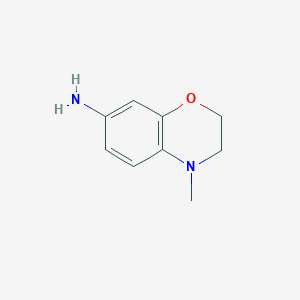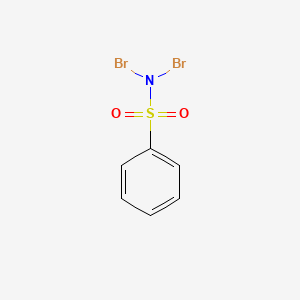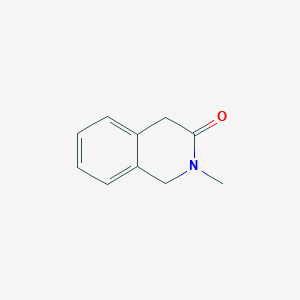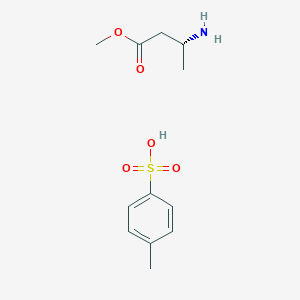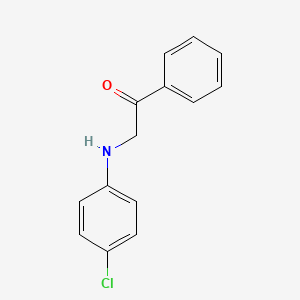
2-(4-Chloroanilino)-1-phenyl-1-ethanone
Vue d'ensemble
Description
“2-(4-Chloroanilino)-1-phenyl-1-ethanone” is likely a compound that contains a chloroaniline group, a phenyl group, and an ethanone group . Chloroanilines are important building blocks in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals .
Chemical Reactions Analysis
Chloroanilines can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . The specific reactions that “2-(4-Chloroanilino)-1-phenyl-1-ethanone” might undergo are not available in the literature I have access to.Applications De Recherche Scientifique
-
Application in Crystal Engineering
- Field : Crystal Engineering
- Summary : The compound 2-chloro-4-nitroaniline, which is structurally similar to 2-(4-Chloroanilino)-1-phenyl-1-ethanone, has been studied for its interesting properties in crystal engineering . It was found to have a high Z value and strong second harmonic generation .
- Methods : The compound was obtained from several solvent mixtures as well as by slow cooling of the melted sample .
- Results : The triclinic polymorph of the compound was found to be more stable by 0.89 kcal mol −1 in comparison to the orthorhombic one . It also demonstrated strong second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
-
Application in Biodegradation
- Field : Microbiology
- Summary : 4-chloroaniline, a compound related to 2-(4-Chloroanilino)-1-phenyl-1-ethanone, has been studied for its biodegradation by the fungus Phanerochaete chrysosporium .
- Methods : The fungus was found to oxidize 4-chloroaniline to form several oligomers .
- Results : The study showed that although potentially toxic intermediates are made, they are also degraded .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 2-(4-Chloroanilino)-1-phenyl-1-ethanone is often used as a catalyst for the polymerization of olefins and as a reactant in organic synthesis .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Application in Nonlinear Optics
- Field : Optoelectronics
- Summary : The compound 4-chloro-2-nitroaniline, which is structurally similar to 2-(4-Chloroanilino)-1-phenyl-1-ethanone, has been studied for its potential applications in nonlinear optics . It was found to have a high Z value and strong second harmonic generation .
- Methods : The compound was obtained from several solvent mixtures as well as by slow cooling of the melted sample .
- Results : The triclinic polymorph of the compound was found to be more stable by 0.89 kcal mol −1 in comparison to the orthorhombic one . It also demonstrated strong second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
-
Application in Biodegradation
- Field : Microbiology
- Summary : 4-chloroaniline, a compound related to 2-(4-Chloroanilino)-1-phenyl-1-ethanone, has been studied for its biodegradation by the fungus Phanerochaete chrysosporium .
- Methods : The fungus was found to oxidize 4-chloroaniline to form several oligomers .
- Results : The study showed that although potentially toxic intermediates are made, they are also degraded .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 2-(4-Chloroanilino)-1-phenyl-1-ethanone is often used as a catalyst for the polymerization of olefins and as a reactant in organic synthesis.
- Methods : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
-
Application in Nonlinear Optics
- Field : Optoelectronics
- Summary : The compound 4-chloro-2-nitroaniline, which is structurally similar to 2-(4-Chloroanilino)-1-phenyl-1-ethanone, has been studied for its potential applications in nonlinear optics . It was found to have a high Z value and strong second harmonic generation .
- Methods : The compound was obtained from several solvent mixtures as well as by slow cooling of the melted sample .
- Results : The triclinic polymorph of the compound was found to be more stable by 0.89 kcal mol −1 in comparison to the orthorhombic one . It also demonstrated strong second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
-
Application in Biodegradation
- Field : Microbiology
- Summary : 4-chloroaniline, a compound related to 2-(4-Chloroanilino)-1-phenyl-1-ethanone, has been studied for its biodegradation by the fungus Phanerochaete chrysosporium .
- Methods : The fungus was found to oxidize 4-chloroaniline to form several oligomers .
- Results : The study showed that although potentially toxic intermediates are made, they are also degraded .
-
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 2-(4-Chloroanilino)-1-phenyl-1-ethanone is often used as a catalyst for the polymerization of olefins and as a reactant in organic synthesis.
- Methods : The specific methods of application or experimental procedures were not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
Propriétés
IUPAC Name |
2-(4-chloroanilino)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIVINUBMHTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449748 | |
| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloroanilino)-1-phenyl-1-ethanone | |
CAS RN |
53181-22-9 | |
| Record name | 2-(4-Chloroanilino)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



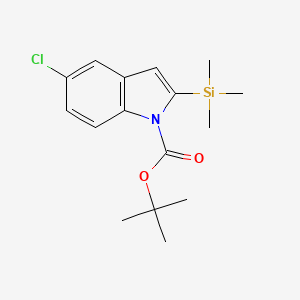
![2,2,2-Trifluoro-1-[3-(hydroxymethyl)phenyl]-ethanone](/img/structure/B1609748.png)
